N-benzylpiperidine-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzylpiperidine-4-sulfonamide is a compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, widely recognized for its significance in medicinal chemistry. The benzylsulfamoyl group attached to the piperidine ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzylpiperidine-4-sulfonamide typically involves the reaction of piperidine with benzylsulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the sulfonyl chloride, forming the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-benzylpiperidine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the sulfonyl group to a sulfide.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-benzylpiperidine-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-benzylpiperidine-4-sulfonamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their activity. The piperidine ring can interact with receptors or enzymes, modulating their function. These interactions can lead to various biological effects, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Piperidine: A basic six-membered heterocyclic amine, widely used in medicinal chemistry.
N-benzylpiperidine: Similar to N-benzylpiperidine-4-sulfonamide but lacks the sulfonyl group, resulting in different chemical properties.
N-benzylsulfonamide: Contains the benzylsulfonyl group but lacks the piperidine ring, leading to different biological activities.
Uniqueness: this compound is unique due to the presence of both the piperidine ring and the benzylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H18N2O2S |
---|---|
Molecular Weight |
254.35 g/mol |
IUPAC Name |
N-benzylpiperidine-4-sulfonamide |
InChI |
InChI=1S/C12H18N2O2S/c15-17(16,12-6-8-13-9-7-12)14-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2 |
InChI Key |
ODTCZZBZLBBAGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1S(=O)(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.